2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features both benzofuran and benzothiophene moieties.
Preparation Methods
The synthesis of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran and benzothiophene rings. . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran and benzothiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzothiophene rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. The benzofuran and benzothiophene rings are known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other benzofuran and benzothiophene derivatives, such as:
2-BENZOYL-1-BENZOFURAN-3-YL: Known for its anti-cancer properties.
ETHYL (2-BENZOYL-1-BENZOFURAN-3-YL) (ETHOXYCARBONYL)AMINO)ACETATE: Used in various chemical syntheses. The uniqueness of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combined benzofuran and benzothiophene structures, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C25H30N2O4S |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H30N2O4S/c1-3-16-9-10-20-19(13-16)17(15-31-20)14-22(28)27-25-23(24(29)26-11-6-12-30-2)18-7-4-5-8-21(18)32-25/h9-10,13,15H,3-8,11-12,14H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
QXKWQDANKLAXDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC |
Origin of Product |
United States |
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